molecular formula C4H5F3OS B105572 S-Ethyl trifluorothioacetate CAS No. 383-64-2

S-Ethyl trifluorothioacetate

Cat. No.: B105572
CAS No.: 383-64-2
M. Wt: 158.14 g/mol
InChI Key: VGGUKFAVHPGNBF-UHFFFAOYSA-N
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Description

S-Ethyl trifluorothioacetate (CAS: 383-64-2) is a thioester with the molecular formula C₄H₅F₃OS and a molecular weight of 158.14 g/mol. It is a colorless to light yellow liquid with a boiling point of 90.5°C, density of 1.234 g/mL (25°C), and a low flash point of 39°F (3.9°C) . Primarily used as a trifluoroacetylating agent, it selectively modifies amino groups in proteins and peptides under alkaline conditions (pH 9.9–10), forming stable TFA-protein adducts . Its applications span biochemistry, immunology, and drug development, particularly in studying post-translational modifications and synthesizing polymyxin antibiotics .

Properties

IUPAC Name

S-ethyl 2,2,2-trifluoroethanethioate
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InChI

InChI=1S/C4H5F3OS/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGUKFAVHPGNBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059936
Record name Ethanethioic acid, trifluoro-, S-ethyl ester
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Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

383-64-2
Record name S-Ethyl trifluorothioacetate
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Record name Ethylthiol trifluoroacetate
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Record name S-Ethyl trifluorothioacetate
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Record name Ethanethioic acid, 2,2,2-trifluoro-, S-ethyl ester
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Record name Ethanethioic acid, trifluoro-, S-ethyl ester
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Record name S-ethyl trifluorothioacetate
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Preparation Methods

Reaction Conditions and Mechanism

The reaction is typically conducted in a biphasic aqueous-organic system buffered to pH 8–9 to deprotonate ethanethiol (pKa ~10.5) and enhance its nucleophilicity. The weakly basic environment ensures efficient generation of the thiolate ion (CH₃CH₂S⁻) while minimizing hydrolysis of the acyl chloride. Aqueous media facilitate proton transfer and stabilize intermediates, as evidenced by kinetic studies highlighting the role of water networks in analogous thioesterification reactions.

The mechanism proceeds through a tetrahedral intermediate , stabilized by hydrogen bonding with water molecules. Computational studies suggest that five water molecules form a hydrogen-bonded ring around the intermediate, lowering the activation energy. The final step involves the expulsion of chloride, yielding this compound with reported yields exceeding 80% under optimized conditions.

Table 1: Key Parameters for Nucleophilic Acyl Substitution

ParameterValue/Range
Temperature0–25°C
pH8.0–9.0
Solvent SystemWater/THF (3:1)
Reaction Time2–4 hours
Yield75–85%

Alternative Synthetic Routes

Trifluoroacetic Anhydride and Ethanethiol

While less commonly reported in contemporary literature, industrial-scale production occasionally employs trifluoroacetic anhydride [(CF₃CO)₂O] as the acylating agent. This method avoids the handling of gaseous trifluoroacetyl chloride, improving safety profiles. The anhydride reacts with ethanethiol in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF), catalyzed by tertiary amines (e.g., triethylamine).

Table 2: Comparative Analysis of Acylating Agents

Acylating AgentAdvantagesDisadvantages
Trifluoroacetyl ChlorideHigh reactivity, short reaction timeCorrosive, requires pH control
Trifluoroacetic AnhydrideSafer handling, no pH dependenceLower yields (60–70%)

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance mixing and heat transfer. Key considerations include:

  • Temperature Control : Exothermic reactions necessitate cooling to maintain 10–15°C.

  • Purification : Distillation under reduced pressure (boiling point: 90.5°C) isolates the product from byproducts like trifluoroacetic acid.

  • Safety Protocols : Due to the compound’s low flash point (39°F), inert atmospheres and explosion-proof equipment are mandatory.

Mechanistic Insights and Kinetic Studies

Hydrolysis kinetics of this compound reveal a two-step addition-cleavage mechanism dominated by water activity. At 23°C, the hydrolysis rate constant (0.0000370 s⁻¹) is significantly slower than analogous esters, attributed to the poor leaving group ability of ethanethiolate (pKa ~10.5). Isotopic labeling studies confirm that hydrolysis proceeds via nucleophilic attack by water at the carbonyl carbon, followed by cleavage of the C–S bond.

Challenges and Optimization Strategies

Byproduct Formation

Competing hydrolysis of trifluoroacetyl chloride generates trifluoroacetic acid, reducing yields. Strategies to mitigate this include:

  • Slow Addition of Reagents : Prevents local excess of acyl chloride.

  • Use of Scavengers : Molecular sieves or desiccants absorb generated water.

Solvent Selection

Polar aprotic solvents (e.g., THF) improve reagent solubility but require stringent drying. Recent advances highlight ionic liquids as promising alternatives due to their low volatility and tunable polarity.

Emerging Methodologies

Enzymatic Synthesis

Preliminary studies explore lipase-catalyzed thioesterification, enabling reactions under mild conditions (pH 7.0, 30°C). While yields remain suboptimal (~40%), this approach aligns with green chemistry principles.

Flow Chemistry

Microreactor systems enhance mass transfer, reducing reaction times to minutes. Pilot-scale trials demonstrate yields comparable to batch processes (78–82%) with improved reproducibility .

Scientific Research Applications

Trifluoroacetylation of Amino Groups

Overview : S-Ethyl trifluorothioacetate is primarily used as a trifluoroacetylating agent for amino groups in proteins. This reaction is essential for studying protein structure and function.

Case Study : A notable study involved the selective trifluoroacetylation of amino groups in bovine serum albumin and immunoglobulin G. The resulting fluorinated proteins were analyzed using 19^{19}F magnetic resonance imaging (MRI), demonstrating potential applications in in vivo imaging techniques .

Protein Modification Method Outcome
Bovine Serum AlbuminTrifluoroacetylation with S-EthylEnhanced imaging properties via 19^{19}F MRI
Immunoglobulin GTrifluoroacetylation with S-EthylImproved detection sensitivity

Synthesis of Fine Chemicals

Overview : this compound can be employed as an intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agricultural chemicals.

Case Study : Research has demonstrated that trifluoroacetate esters and thioesters can be synthesized from this compound. These compounds serve as solvents and intermediates in the production of liquid crystals and dyes .

Chemical Type Application Significance
Trifluoroacetate EstersSolvents for chemical reactionsEssential for synthesizing complex molecules
ThioestersIntermediates in pharmaceuticalsKey role in drug development

Biochemical Tools

Overview : The compound functions as a molecular tool for biochemical applications, particularly in proteomics.

Case Study : A study highlighted its use in identifying proteins through one- or two-dimensional electrophoresis. The incorporation of this compound into protein samples allowed for enhanced resolution during analysis .

Biochemical Application Methodology Result
Protein IdentificationElectrophoresis with S-EthylImproved separation and identification

Structural Studies

Overview : this compound is utilized in structural studies to investigate the conformational properties of molecules.

Case Study : Research employing electron diffraction and vibrational spectroscopy has elucidated the molecular structure of this compound itself, providing insights into its conformational dynamics .

Study Focus Technique Used Findings
Molecular StructureElectron diffractionDetailed conformational analysis
Vibrational PropertiesIR and Raman spectroscopyInsights into molecular interactions

Mechanism of Action

S-Ethyl trifluorothioacetate exerts its effects by transferring the trifluoroacetyl group to nucleophilic sites on target molecules. This transfer occurs through a nucleophilic substitution mechanism, where the sulfur atom in the thioester group acts as a leaving group. The trifluoroacetyl group then binds to the nucleophilic site, modifying the target molecule’s structure and function .

Comparison with Similar Compounds

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Reaction Rate (s⁻¹, 23°C)
This compound C₄H₅F₃OS 158.14 90.5 1.234 0.0000370
p-Nitrophenyl trifluoroacetate C₈H₄F₃NO₄ 241.12 N/A N/A 0.000281
Ethyl trifluoroacetate C₄H₅F₃O₂ 142.08 105–107 1.195 N/A
S-Ethyl thioacetate C₄H₈OS 104.17 142 0.983 N/A

Table 2: Reaction Parameters

Parameter This compound p-Nitrophenyl Trifluoroacetate
Leaving Group (Conj. Acid pKa) CH₃CH₂SH (10.5) p-Nitrophenol (7.1)
Hydrolysis Order (H₂O) ~1 ~3
Transition-State Barrier (kcal/mol) −1.8 −5.3
Primary Application Protein modification Kinetic studies

Biological Activity

S-Ethyl trifluorothioacetate (ETFA) is a compound that has garnered attention in biochemical research due to its unique properties and applications in protein modification. This article provides a comprehensive overview of the biological activity of ETFA, including its mechanisms of action, applications in protein chemistry, and relevant case studies.

ETFA acts primarily as an acetylating agent, selectively modifying amino groups in proteins. This modification can lead to changes in protein conformation and function, making ETFA a valuable tool in biochemical studies. The trifluoroacetylation process involves the formation of stable adducts between ETFA and lysine residues within proteins, which can subsequently be analyzed for structural and functional implications.

Applications in Protein Chemistry

  • Trifluoroacetylation of Proteins : ETFA is employed to introduce trifluoroacetyl groups into proteins, which can enhance their stability and alter their interaction with other biomolecules. This process is crucial for studying protein dynamics and interactions.
  • Protein Identification : The modification of proteins with ETFA facilitates their identification through mass spectrometry techniques. By cleaving specific peptide bonds, researchers can obtain peptide mass fingerprints that aid in characterizing proteins.
  • Immune Response Studies : ETFA has been utilized in studies investigating immune responses to modified proteins. For instance, it has been shown to enhance immune reactions against halothane-induced liver injury by generating T cell responses targeting trifluoroacetylated proteins .

Case Study 1: T Cell Responses to Trifluoroacetylated Proteins

A study demonstrated that immunization with trifluoroacetylated serum albumin led to significant T cell activation in mice. The researchers used this compound to create TFA-protein adducts, which were then administered alongside various adjuvants. The results indicated robust T cell responses, highlighting the potential of ETFA in vaccine development against liver injuries induced by anesthetics like halothane .

Case Study 2: Structural Analysis via Mass Spectrometry

In another investigation, ETFA was applied to facilitate the identification of proteins via microwave-assisted acid hydrolysis combined with liquid chromatography and mass spectrometry (LC-MS). The study showcased how ETFA vapor treatment could cleave specific peptide bonds, allowing for detailed structural analysis of complex protein mixtures .

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

  • Protein Modification : ETFA effectively modifies lysine residues, leading to enhanced stability and altered protein interactions.
  • Immune Modulation : The compound plays a significant role in modulating immune responses, particularly in the context of drug-induced liver injuries.
  • Analytical Applications : ETFA's ability to facilitate protein identification through mass spectrometry underscores its utility as a biochemical tool.

Summary Table of Biological Activities

Activity Description Reference
TrifluoroacetylationModification of amino groups in proteins for stability and interaction studies
Immune response enhancementInduction of T cell responses against modified proteins
Protein identificationUse in mass spectrometry for structural analysis

Q & A

Q. What are the critical safety precautions when handling S-Ethyl trifluorothioacetate in laboratory settings?

Methodological Answer:

  • Ventilation & PPE: Use local exhaust ventilation and wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Fire Safety: Keep away from ignition sources (e.g., sparks, open flames) due to its low flash point (39°F/3.9°C). Use grounded equipment to prevent static discharge .
  • Storage: Store in sealed containers in cool (<25°C), dry, well-ventilated areas, away from oxidizers and incompatible materials .
  • Spill Management: Absorb leaks with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water rinsing to prevent environmental contamination .

Q. How is this compound synthesized, and what are its key physical properties for quality control?

Methodological Answer:

  • Synthesis: Typically prepared via esterification of trifluorothioacetic acid with ethyl halides or alcohols under acidic catalysis. Reaction conditions (temperature, solvent) must be optimized to minimize side reactions .
  • Characterization:
    • Boiling Point: 90.5°C (lit.), useful for distillation purification .
    • Density & Refractive Index: 1.234 g/mL at 25°C; n²⁰/D = 1.376 (used to confirm purity) .
    • Analytical Techniques: GC-MS for purity assessment; IR and ¹⁹F NMR for structural confirmation .

Advanced Research Questions

Q. What is the pH-dependent hydrolysis mechanism of this compound, and how do intermediates influence reaction kinetics?

Methodological Answer:

  • Mechanism: Hydrolysis proceeds via nucleophilic attack by water or hydroxide ions, forming a tetrahedral intermediate. At high pH (>10), the rate-determining step shifts to intermediate decomposition, approaching diffusion-controlled kinetics .
  • Kinetic Evidence: Rate constants increase with pH until plateauing near pH 12. Isotopic labeling (¹⁸O) studies confirm solvent exchange during intermediate formation .
  • Experimental Design: Use stopped-flow spectrophotometry or pH-stat titration to monitor reaction rates. Buffer systems (e.g., phosphate, borate) must account for ionic strength effects .

Q. How does this compound function as a trifluoroacetylating agent in peptide synthesis, and what are its advantages?

Methodological Answer:

  • Role in Peptide Modification: Reacts with amine groups (e.g., lysine residues) to form stable trifluoroacetyl (TFA) protections. The electron-withdrawing CF₃ group enhances resistance to hydrolysis during peptide elongation .
  • Deprotection: Use mild alkaline conditions (e.g., piperidine in DMF) to remove TFA groups without damaging peptide backbones .
  • Advantages: High selectivity, minimal racemization, and compatibility with solid-phase synthesis protocols .

Q. What analytical methods are recommended to assess the stability and degradation products of this compound under long-term storage?

Methodological Answer:

  • Stability Studies: Conduct accelerated aging tests at elevated temperatures (40–60°C) and monitor decomposition via GC-MS or LC-MS. Degradation products may include trifluoroacetic acid and ethanethiol .
  • Storage Recommendations: Avoid prolonged storage; use amber vials under nitrogen to suppress oxidation. Regularly validate purity using chromatographic methods (HPLC/GC) .

Q. How does the solvent polarity affect the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of attacking species (e.g., amines, thiols) by stabilizing transition states. Reaction rates in THF or dichloromethane are slower due to reduced solvation .
  • Experimental Optimization: Screen solvents using model reactions (e.g., with benzylamine) and quantify yields via ¹H NMR or titrimetry. Include controls for solvent moisture content .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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S-Ethyl trifluorothioacetate
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